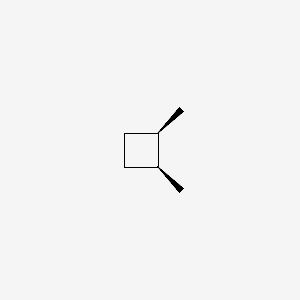

cis-1,2-Dimethylcyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15679-01-3 |

|---|---|

Molecular Formula |

C6H12 |

Molecular Weight |

84.16 g/mol |

IUPAC Name |

(1S,2R)-1,2-dimethylcyclobutane |

InChI |

InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |

InChI Key |

IVAGOJQDJFWIRT-OLQVQODUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]1C |

Canonical SMILES |

CC1CCC1C |

Origin of Product |

United States |

Foundational & Exploratory

cis-1,2-Dimethylcyclobutane structural formula

An In-depth Technical Guide to the Structural Formula of cis-1,2-Dimethylcyclobutane

Abstract

This technical guide provides a comprehensive analysis of this compound, a saturated carbocyclic compound with significant implications in stereochemistry and as a structural motif in medicinal chemistry. We will delve into its unique three-dimensional structure, conformational analysis, and stereochemical properties that distinguish it from its trans isomer. This document details validated protocols for its spectroscopic characterization, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we explore the strategic application of the cis-1,2-disubstituted cyclobutane scaffold in drug design, highlighting its role in achieving conformational restriction and enhancing metabolic stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental chemical entity.

Molecular Structure and Stereochemistry

This compound is an alicyclic hydrocarbon with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[1][2] Its structure consists of a four-membered carbon ring, known as a cyclobutane ring, substituted with two methyl groups on adjacent carbon atoms (C1 and C2). The "cis" designation is critical, as it specifies that both methyl groups are located on the same face of the ring.[3]

Conformational Analysis and Ring Puckering

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or bent conformation to alleviate torsional strain (eclipsing interactions) between adjacent hydrogen atoms, despite slightly increasing its angle strain. This puckering results in two non-equivalent substituent positions on each carbon: pseudo-axial and pseudo-equatorial. In this compound, the molecule undergoes rapid ring-flipping between two equivalent puckered conformations. In this dynamic equilibrium, one methyl group occupies a pseudo-axial position while the other is pseudo-equatorial, and vice-versa upon flipping.

Chirality and Symmetry: A Meso Compound

A crucial aspect of this compound's structure is its symmetry. Although the C1 and C2 carbons are stereogenic centers, the molecule as a whole is achiral. This is because it possesses an internal plane of symmetry that bisects the C1-C2 and C3-C4 bonds.[4] A molecule with stereocenters that is superimposable on its mirror image is defined as a meso compound.[4]

In contrast, its diastereomer, trans-1,2-dimethylcyclobutane, lacks this plane of symmetry and is chiral, existing as a pair of non-superimposable mirror images (enantiomers).[5][6] The trans isomer is generally more stable than the cis isomer due to the minimization of steric strain; the methyl groups in the cis configuration suffer from eclipsing interactions that are relieved in the trans configuration where they can both be in pseudo-equatorial positions.[7][8]

Caption: Key fragmentation pathways for this compound.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through a stereospecific photochemical [2+2] cycloaddition reaction.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis. The underlying principle is that the stereochemistry of the starting alkene is retained in the cyclobutane product.

-

Reactant Preparation: A solution of cis-2-butene in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) is prepared in a quartz reaction vessel. Quartz is used because it is transparent to the short-wavelength UV light required for the reaction.

-

Degassing: The solution is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the excited triplet state required for the cycloaddition.

-

Photolysis: The vessel is irradiated with a high-pressure mercury lamp (typically λ ≈ 254 nm) at low temperature (e.g., -78 °C) to minimize side reactions. The acetone absorbs the UV light, becomes excited to a triplet state, and transfers this energy to the cis-2-butene.

-

Reaction: The excited cis-2-butene molecules undergo a [2+2] cycloaddition to form this compound.

-

Workup and Purification: After the reaction is complete (monitored by GC), the solvent is removed by distillation. The crude product is then purified, typically by fractional distillation or preparative gas chromatography, to isolate the this compound from any unreacted starting material or isomeric byproducts.

-

Characterization: The purified product is characterized using the spectroscopic methods detailed in Section 2 (NMR, IR, MS) to confirm its identity and purity.

Caption: Workflow for synthesis and characterization.

Applications in Drug Development

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry. [9]Its rigid, three-dimensional, and puckered nature provides a valuable scaffold for orienting pharmacophoric groups in a precise spatial arrangement.

-

Conformational Restriction: By incorporating a cyclobutane ring, medicinal chemists can lock flexible acyclic chains into a more rigid conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding. The defined stereochemistry of this compound allows for precise positioning of substituents to interact with specific pockets in a receptor or enzyme active site. [10]* Metabolic Stability: The cyclobutane core is chemically robust and resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems. Replacing a metabolically vulnerable group with a cyclobutane can improve a drug candidate's pharmacokinetic profile. [9]* Bioisosterism: The cyclobutane scaffold can serve as a non-planar bioisostere for other chemical groups, such as phenyl rings or double bonds. This can be used to escape flatland, increasing the three-dimensionality and improving the physicochemical properties (e.g., solubility) of a molecule. [10]For example, replacing a cis-alkene with a cis-1,2-disubstituted cyclobutane ring can prevent cis-trans isomerization in vivo while maintaining a similar spatial arrangement of substituents. [10]

Conclusion

The structural formula of this compound is more than a simple two-dimensional drawing. It represents a conformationally dynamic, puckered, meso compound whose unique symmetry and stereochemistry dictate its physical and spectroscopic properties. A thorough understanding of its structure, gained through rigorous spectroscopic analysis, is foundational for its synthesis and application. For professionals in drug discovery, the cis-1,2-disubstituted cyclobutane moiety serves as a powerful and increasingly utilized tool to engineer molecules with improved potency, selectivity, and pharmacokinetic properties, making it a valuable component in the modern medicinal chemist's toolkit.

References

-

PubChem. 1,2-Dimethylcyclobutane, cis-. National Center for Biotechnology Information. [Link] [1]2. Filo. Chirality of this compound. [Link] [4]3. PubChem. 1,2-Dimethylcyclobutane. National Center for Biotechnology Information. [Link] [2]4. NIST. Cyclobutane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. [Link] [11]5. Cheméo. Chemical Properties of cyclobutane, 1,2-dimethyl-, cis- (CAS 15679-01-3). [Link]

-

Study.com. Draw a stereoisomer of this compound. [Link] [3]7. Chemistry Stack Exchange. Is trans-1,2-dimethylcyclobutane chiral?. [Link] [5]8. Vedantu. The total number of isomers including stereoisomers for 1,2-dimethylcyclobutane. [Link] [6]9. Wille, G., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 1-12. [Link] [9]10. Wille, G., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link] [10]11. Chegg. How many 1H NMR signals would this compound give?. [Link] [12]12. Chegg. This compound is less stable than its trans isomer. [Link] [7]13. YouTube. Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh?. [Link]

Sources

- 1. 1,2-Dimethylcyclobutane, cis- | C6H12 | CID 15921794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethylcyclobutane | C6H12 | CID 519161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Questions: Chirality of this compound: Does cis-1,2-dim.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The total number of isomers including stereoisomers class 11 chemistry CBSE [vedantu.com]

- 7. Solved 4.39) this compound is less stable than | Chegg.com [chegg.com]

- 8. youtube.com [youtube.com]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. cyclobutane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 12. chegg.com [chegg.com]

An In-depth Technical Guide to cis-1,2-Dimethylcyclobutane (CAS No. 15679-01-3)

This guide provides a comprehensive technical overview of cis-1,2-dimethylcyclobutane, a fascinating and structurally significant small ring hydrocarbon. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, stereochemical nuances, spectroscopic signature, and reactivity of this molecule. The content herein is curated to provide not only procedural details but also the underlying scientific rationale for the described methodologies.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings, while less common than their five- and six-membered counterparts in nature, represent a cornerstone of synthetic organic chemistry. The inherent ring strain of approximately 26 kcal/mol imparts unique reactivity, making them valuable intermediates for accessing more complex molecular architectures through controlled ring-opening and rearrangement reactions. This compound, as a simple substituted cyclobutane, serves as an excellent model system for studying the stereochemical and conformational dynamics of this class of compounds. Its meso configuration, possessing two stereocenters but being achiral due to an internal plane of symmetry, presents an interesting case for stereochemical analysis.

Physicochemical Properties and Stereoisomerism

A clear understanding of the physical and stereochemical properties of this compound is fundamental to its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 15679-01-3 | |

| Molecular Formula | C₆H₁₂ | |

| Molecular Weight | 84.16 g/mol | |

| IUPAC Name | This compound | |

| Stereochemistry | Meso (achiral) | |

| Physical State | Liquid |

This compound has a stereoisomer, trans-1,2-dimethylcyclobutane (CAS No. 15679-02-4), which exists as a pair of enantiomers. The trans isomer is generally found to be more stable than the cis isomer due to reduced steric strain between the two methyl groups.

Synthesis of this compound: A Photochemical Approach

The most direct and common method for the synthesis of 1,2-disubstituted cyclobutanes is the [2+2] photochemical cycloaddition of alkenes. For the synthesis of this compound, the photodimerization of cis-2-butene is the logical pathway.

Causality Behind the Experimental Choice

The stereochemistry of the starting alkene is often retained in the product of a photochemical [2+2] cycloaddition. This is because the reaction proceeds through a concerted or near-concerted pathway involving the excited state of one of the alkene molecules. By using cis-2-butene, the formation of the cis-disubstituted cyclobutane is favored.

Caption: Photochemical [2+2] cycloaddition of cis-2-butene.

Detailed Experimental Protocol: Synthesis and Purification

The following protocol is based on established methodologies for photochemical cycloadditions.

Materials:

-

cis-2-Butene (liquefied gas)

-

Acetone (photosensitizer, spectroscopic grade)

-

High-purity nitrogen or argon

-

Photoreactor equipped with a medium-pressure mercury lamp and a quartz immersion well

-

Low-temperature condenser (-78 °C, dry ice/acetone)

-

Fractional distillation apparatus

-

Gas chromatograph for purity analysis

Procedure:

-

Reactor Setup: Assemble the photoreactor, ensuring all glassware is oven-dried and cooled under a stream of inert gas. The quartz immersion well containing the mercury lamp should be centrally positioned.

-

Charging the Reactor: Cool the reactor to -78 °C using a dry ice/acetone bath. Carefully condense a known amount of cis-2-butene into the reactor. Add acetone (typically 5-10 mol% relative to the alkene) to act as a photosensitizer. The use of a sensitizer is crucial as simple alkenes do not absorb UV light efficiently.

-

Photochemical Reaction: While maintaining the low temperature, begin irradiating the reaction mixture with the mercury lamp. The reaction should be monitored periodically by withdrawing small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC). The appearance of a new peak corresponding to the cyclobutane dimer indicates the progress of the reaction. The reaction time can vary from several hours to days depending on the scale and lamp intensity.

-

Work-up and Purification: Once the desired conversion is achieved, turn off the lamp and allow the reactor to warm to room temperature, venting any excess pressure through a cold trap. The crude reaction mixture, which will contain the desired this compound, the trans-isomer, and unreacted starting material, is then subjected to purification.

-

Fractional Distillation: Due to the close boiling points of the isomers and starting material, a highly efficient fractional distillation column is required for separation.

-

Preparative Gas Chromatography: For obtaining high-purity this compound, preparative gas chromatography is the method of choice. This allows for the separation of the cis and trans isomers with high fidelity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR: The symmetry of the molecule results in three distinct proton environments:

-

The methyl protons.

-

The methine protons (attached to the carbons bearing the methyl groups).

-

The methylene protons of the cyclobutane ring.

-

-

¹³C NMR: Similarly, three distinct carbon signals are expected:

-

The methyl carbons.

-

The methine carbons.

-

The methylene carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the C-H and C-C bonds. Key absorptions include:

-

C-H stretching: In the region of 2850-3000 cm⁻¹, characteristic of saturated hydrocarbons.

-

CH₂ scissoring and CH₃ bending: In the range of 1375-1470 cm⁻¹.

-

Cyclobutane ring vibrations: The ring puckering and breathing modes give rise to absorptions in the fingerprint region (below 1200 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern is dominated by the loss of alkyl groups and ring cleavage. Common fragments include:

-

m/z = 69: Loss of a methyl radical (•CH₃).

-

m/z = 56: Retro-[2+2] cycloaddition to form two molecules of propene.

-

m/z = 41: Allyl cation, a common fragment from the rearrangement of the propene fragment.

Reactivity: Thermal Rearrangements and Ring-Opening Reactions

The strained nature of the cyclobutane ring in this compound dictates its reactivity, particularly under thermal conditions.

Thermal Decomposition

At elevated temperatures (typically above 400 °C), this compound undergoes thermal decomposition primarily through ring cleavage.[1] The main decomposition pathway is a retro-[2+2] cycloaddition to yield two molecules of propylene. A minor pathway involves cleavage to produce ethylene and a mixture of cis- and trans-2-butene.[1]

Caption: Thermal decomposition pathways of this compound.

These reactions are understood to proceed through a diradical intermediate. The stereochemical outcome of these reactions provides valuable insight into the dynamics of these high-energy intermediates.

Safety and Handling

Conclusion

This compound, with its unique meso-stereochemistry and inherent ring strain, is a valuable molecule for fundamental studies in organic chemistry. Its synthesis via photochemical cycloaddition and its propensity for thermal ring-opening reactions make it an illustrative example of the chemistry of four-membered rings. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this and related cyclobutane derivatives, fostering further exploration into their synthetic utility and reactivity.

References

-

Gerberich, H. R.; Walters, W. D. The Thermal Decomposition of this compound. J. Am. Chem. Soc.1961 , 83 (19), 4884–4889. [Link]

-

National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of cis-1,2-Dimethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclobutane is a saturated cyclic hydrocarbon with the molecular formula C₆H₁₂. As a stereoisomer of 1,2-dimethylcyclobutane, its unique structural arrangement, wherein the two methyl groups are situated on the same side of the cyclobutane ring, imparts distinct physical and chemical properties. This technical guide provides a comprehensive exploration of the core physical properties of this compound, offering field-proven insights and detailed experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for its application in various research and development endeavors, including its potential role as a scaffold or building block in medicinal chemistry and materials science.

The defining structural feature of this compound is its stereochemistry. The presence of two stereocenters might suggest chirality; however, the molecule possesses an internal plane of symmetry, rendering it a meso compound and thus achiral. This inherent symmetry significantly influences its physical properties and conformational behavior.

Core Physical Properties

A summary of the key physical properties of this compound is presented below, followed by in-depth discussions and methodologies for their experimental determination.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ | [1] |

| Molecular Weight | 84.16 g/mol | [1] |

| Boiling Point | 68 °C | [2] |

| Melting Point | Not available | N/A |

| Density | 0.736 g/mL | [2] |

| Refractive Index (n) | 1.404 | [2] |

Stereochemistry and Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. For this compound, this puckering leads to a dynamic equilibrium between two equivalent bent conformations. The puckering of the cyclobutane ring is a critical factor influencing the spatial arrangement of the methyl groups and, consequently, the molecule's overall energy and reactivity.

The puckering motion in cyclobutane and its derivatives is a complex phenomenon. The barrier to planarity for the parent cyclobutane is relatively low. In this compound, the presence of the two cis methyl groups influences the puckering angle and the energy barrier to ring inversion. The molecule continuously flips between two equivalent puckered conformations, where one methyl group is in a pseudo-axial position and the other in a pseudo-equatorial position, and vice-versa. This rapid conformational interchange is a key feature of its dynamic structure.

Caption: Conformational equilibrium of this compound.

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the experimental protocols for measuring the boiling point, density, and refractive index of this compound, a volatile and non-polar liquid.

Boiling Point Determination (Micro-scale Method)

Given the volatility of this compound, a micro-boiling point determination method is recommended to minimize sample usage and enhance safety.[3]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[3][4]

Protocol:

-

Apparatus Setup:

-

Attach a small test tube (e.g., 75 x 10 mm) containing approximately 0.5 mL of this compound to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a sealed-end capillary tube, open end down, into the test tube.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). The heating medium should be above the level of the sample in the test tube.

-

-

Heating and Observation:

-

Gently heat the apparatus. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Measurement:

-

Observe the capillary tube closely as the apparatus cools. The stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

For accuracy, repeat the measurement at least two more times and calculate the average boiling point.

-

Caption: Workflow for density determination.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic physical property that is temperature and wavelength-dependent.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. A drop of the liquid is placed between two prisms, and light is passed through it. The angle at which the light is refracted is measured and converted to a refractive index value.

Protocol:

-

Instrument Calibration:

-

Ensure the Abbe refractometer is clean and calibrated using a standard of known refractive index (e.g., distilled water).

-

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Using a clean pipette, place a few drops of this compound onto the surface of the lower prism. Due to its volatility, perform this step quickly.

-

Close the prism assembly gently but firmly.

-

-

Measurement:

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the light and dark fields are sharply focused and the dividing line is centered on the crosshairs.

-

If color fringes are observed, adjust the chromaticity compensator until a sharp, black-and-white dividing line is obtained.

-

Read the refractive index value from the scale.

-

-

Temperature Correction:

-

Record the temperature at which the measurement was taken. If it is not the standard temperature (usually 20°C), a correction may need to be applied.

-

Caption: Workflow for refractive index measurement.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the plane of symmetry in this compound, the molecule is expected to show a simplified ¹H NMR spectrum. The two methyl groups are chemically equivalent, as are the two methine protons and the four methylene protons, which may be further split into two sets depending on their relationship to the methyl groups.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will reflect the molecule's symmetry. We would expect to see signals for the equivalent methyl carbons, the equivalent methine carbons, and the equivalent methylene carbons. The typical chemical shift range for carbons in alkanes is between 10-50 ppm. [5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-C bond vibrations. Key expected absorptions include:

-

C-H stretching: In the region of 2850-3000 cm⁻¹. [6]* CH₂ bending (scissoring): Around 1450-1470 cm⁻¹. [6]* CH₃ bending (asymmetric and symmetric): Around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (84.16). The fragmentation pattern for cyclic alkanes often involves the loss of small alkyl groups. Common fragmentation pathways would include the loss of a methyl group (M-15) and an ethyl group (M-29). [7]

Synthesis of this compound

A common and effective method for the synthesis of cyclobutane rings is the [2+2] photocycloaddition of alkenes. [8][9][10]For the synthesis of this compound, the photochemical dimerization of cis-2-butene is a direct route.

Principle: Under UV irradiation, two molecules of cis-2-butene can undergo a cycloaddition reaction to form this compound. The stereochemistry of the starting alkene is often retained in the product.

Illustrative Protocol:

-

Reaction Setup:

-

A solution of cis-2-butene in a photochemically inert solvent (e.g., pentane) is placed in a quartz reaction vessel.

-

A photosensitizer, such as acetone, may be added to facilitate the reaction.

-

-

Photochemical Reaction:

-

The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (often low temperatures are preferred to minimize side reactions).

-

The reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

-

Workup and Purification:

-

After the reaction is complete, the solvent is carefully removed by distillation.

-

The resulting crude product is then purified, typically by fractional distillation, to isolate the this compound.

-

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound. A thorough understanding of its stereochemistry, conformational dynamics, and characteristic physical parameters is essential for its effective utilization in scientific research and industrial applications. The detailed experimental protocols provided herein offer a practical framework for the accurate determination of these properties, ensuring data integrity and reproducibility. As a fundamental building block in organic chemistry, a comprehensive knowledge of the physical nature of this compound will undoubtedly facilitate future innovations in drug discovery and materials science.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

trans-1,2-DIMETHYLCYCLOBUTANE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

[2+2]-Cycloaddition. (n.d.). Retrieved from [Link]

-

How many ^1H NMR signals would this compound give? (2023, December 28). brainly.com. Retrieved from [Link]

-

Density Measurement and Density Standards. (n.d.). Reagecon Knowledge. Retrieved from [Link]

-

Density measurement in liquids. (n.d.). SensoTech GmbH. Retrieved from [Link]

-

H-1 proton nmr spectrum of cyclobutane. (n.d.). docbrown.info. Retrieved from [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2025, August 29). ResearchGate. Retrieved from [Link]

-

How many 1H NMR signals would this compound give? (2020, June 9). Chegg.com. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. (2025). ACS Fall 2025. Retrieved from [Link]

-

Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (n.d.). PubMed. Retrieved from [Link]

-

Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. Retrieved from [Link]

-

How To Calculate Refractive Index In Organic Chemistry? (2025, January 31). YouTube. Retrieved from [Link]

-

Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved from [Link]

-

Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PMC - PubMed Central. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Schematic representation of the ring puckering conformations according to the Boeyens classification. (n.d.). ResearchGate. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

cyclobutane, 1,2-dimethyl-, trans-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Good practice guide - for the measurement of the density of liquids in industry. (2022, May 18). Direkcija za mere i dragocene metale. Retrieved from [Link]

-

(1R,2S)-1,2-dimethylcyclobutane. (n.d.). Stenutz. Retrieved from [Link]

-

cis-1,2-dimethylcyclopentane. (n.d.). Stenutz. Retrieved from [Link]

-

1,2-Dimethylcyclobutane, cis-. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016, March 28). ACS Publications. Retrieved from [Link]

-

Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. (n.d.). PubMed. Retrieved from [Link]

-

[2 + 2] photocycloaddition. (2022, May 24). Retrieved from [Link]

-

Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

-

[Chemistry] this compound is less stable than its trans isomer, but cis1,3-dimethylc. (2025, April 27). YouTube. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

How many 1H NMR signals would trans-1,2-dimethylcyclobutane give? (2020, June 9). Chegg. Retrieved from [Link]

-

Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). PMC - NIH. Retrieved from [Link]

-

Refractive Index. (n.d.). Retrieved from [Link]

-

Cyclopentane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Refractive Index (RI) and Brix Standards - Theory and Application. (n.d.). Reagecon Knowledge. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

The Essential Guide for Measuring Refractive Index. (n.d.). Mettler Toledo. Retrieved from [Link]

-

12.2 Interpreting Mass Spectra. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Cyclohexane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

-

11.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). Organic Chemistry. Retrieved from [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1,2-Dimethylcyclobutane, cis- | C6H12 | CID 15921794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-1,2-dimethylcyclobutane [stenutz.eu]

- 3. chymist.com [chymist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [2+2]-Cycloaddition [ns1.almerja.com]

- 9. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

stereochemistry of 1,2-dimethylcyclobutane isomers

An In-depth Technical Guide to the Stereochemistry of 1,2-Dimethylcyclobutane Isomers

Abstract

The stereochemistry of substituted cycloalkanes is a cornerstone of organic chemistry, with profound implications for molecular properties, reactivity, and biological activity. Among these, 1,2-dimethylcyclobutane serves as an exemplary model for understanding the interplay of ring strain, conformational dynamics, and stereoisomerism in small ring systems. This guide provides a comprehensive analysis of the stereochemical features of cis- and trans-1,2-dimethylcyclobutane, intended for researchers, scientists, and professionals in drug development. We will dissect the isomeric forms, their inherent symmetry and chirality, relative thermodynamic stabilities, and spectroscopic signatures, offering a robust framework for the characterization and application of these fundamental structures.

Introduction: The Unique Stereochemical Landscape of Cyclobutane

Unlike their more flexible cyclohexane counterparts, cyclobutane rings are characterized by significant angle strain, deviating substantially from the ideal sp³ bond angle of 109.5°. To alleviate some of the torsional strain that would be present in a perfectly planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic process, and the introduction of substituents, such as methyl groups, creates a complex stereochemical environment that dictates the molecule's overall shape, energy, and properties. Understanding the precise three-dimensional arrangement of these substituents is critical for predicting chemical behavior.

Isomeric Forms and Stereochemical Classification

1,2-dimethylcyclobutane exists as two primary geometric isomers: cis and trans, which are classified as diastereomers because they are stereoisomers that are not mirror images of each other. A deeper analysis reveals further stereochemical diversity within these classifications.

cis-1,2-Dimethylcyclobutane: A Case of Meso Achirality

In the cis isomer, the two methyl groups are situated on the same face of the cyclobutane ring. While the two carbons to which the methyl groups are attached (C1 and C2) are both stereocenters, the molecule as a whole is achiral. This is due to the presence of an internal plane of symmetry that bisects the C1-C2 bond and the C3-C4 bond, making one half of the molecule the mirror image of the other. Such a compound, which contains stereocenters but is itself achiral, is defined as a meso compound .

trans-1,2-Dimethylcyclobutane: Chiral Enantiomers

Conversely, the trans isomer has the two methyl groups on opposite faces of the ring. This arrangement eliminates the internal plane of symmetry. Consequently, trans-1,2-dimethylcyclobutane is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are specifically designated as (1R,2R)-1,2-dimethylcyclobutane and (1S,2S)-1,2-dimethylcyclobutane. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture.

The complete isomeric relationship can be summarized as follows:

-

The cis isomer is a single meso compound.

-

The trans isomer exists as a pair of enantiomers.

-

The cis isomer is a diastereomer of both the (1R,2R)-trans isomer and the (1S,2S)-trans isomer.

The following diagram illustrates the stereoisomeric relationships of 1,2-dimethylcyclobutane.

Caption: Stereoisomeric relationships in 1,2-dimethylcyclobutane.

Conformational Analysis and Relative Stability

The puckered nature of the cyclobutane ring is crucial for stability analysis. Substituents can occupy pseudo-axial or pseudo-equatorial positions, which influences steric interactions.

-

trans-1,2-Dimethylcyclobutane : The most stable conformation for the trans isomer places both large methyl groups in pseudo-equatorial positions. This minimizes steric strain, making the trans isomer generally more stable than the cis isomer.

-

This compound : In the cis isomer, one methyl group must occupy a pseudo-axial position while the other is pseudo-equatorial. The puckered conformation leads to steric repulsion between the two methyl groups on the same side of the ring, increasing the molecule's overall energy and reducing its stability compared to the trans isomer.

The following table summarizes the key stereochemical and physical properties of the isomers.

| Property | This compound | trans-1,2-Dimethylcyclobutane |

| Chirality | Achiral (Meso) | Chiral |

| Symmetry | Plane of symmetry (C_s) | C_2 axis of rotation |

| Stereoisomers | 1 (meso compound) | 2 (enantiomeric pair) |

| Relative Stability | Less stable | More stable |

| Boiling Point | 338.15 K (65°C) | 330.0 K (56.85°C) |

Spectroscopic Characterization: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dimethylcyclobutane based on their distinct symmetries.

¹H NMR Spectroscopy

-

This compound : Due to the plane of symmetry, chemically equivalent protons will produce the same signal. The two methyl groups are equivalent, as are the two methine protons (on C1 and C2). The methylene protons on C3 and C4 also exhibit symmetry. This results in a relatively simple spectrum with an expected 3 signals .

-

trans-1,2-Dimethylcyclobutane : The C₂ rotational symmetry makes the two methyl groups and the two methine protons equivalent. However, the methylene protons are diastereotopic, leading to a more complex splitting pattern. The overall spectrum is distinct from the cis isomer.

¹³C NMR Spectroscopy

-

This compound : The molecular symmetry results in chemical equivalence for:

-

The two methyl carbons.

-

The two methine carbons (C1 and C2).

-

The two methylene carbons (C3 and C4). This leads to an expectation of 3 distinct signals in the ¹³C NMR spectrum.

-

-

trans-1,2-Dimethylcyclobutane : Similar to the proton NMR, the C₂ symmetry renders the two methyl carbons equivalent, the two methine carbons equivalent, and the two methylene carbons equivalent, also resulting in 3 distinct signals . While both isomers give 3 signals, the chemical shifts for each corresponding carbon will differ due to the different steric environments, allowing for unambiguous identification.

Experimental Protocols

Protocol: Isomer Separation by Gas Chromatography (GC)

Objective: To separate the cis and trans isomers of 1,2-dimethylcyclobutane from a mixture.

Causality: The isomers have different boiling points and will interact differently with the stationary phase of the GC column due to their distinct shapes and polarities. The less stable cis isomer typically has a slightly higher boiling point, but elution order depends on the column polarity.

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5 (or similar non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.

-

-

Sample Preparation: Dilute the isomer mixture (1 µL) in a suitable volatile solvent (e.g., 1 mL of pentane or hexane).

-

Temperature Program:

-

Initial Temperature: 35°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5°C/min to 100°C.

-

Hold: Maintain 100°C for 2 minutes.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The two isomers will appear as distinct peaks on the chromatogram. The peak with the shorter retention time corresponds to the more volatile compound (trans-1,2-dimethylcyclobutane). Integrate the peak areas to determine the relative ratio of the isomers.

The workflow for isomer analysis is depicted below.

Caption: Experimental workflow for GC-based isomer separation and analysis.

Conclusion

The stereochemistry of 1,2-dimethylcyclobutane is a rich and instructive topic that elegantly demonstrates fundamental principles of isomerism. The existence of a meso cis isomer and a chiral, enantiomeric pair of trans isomers arises directly from the symmetry elements dictated by the substitution pattern on the puckered cyclobutane ring. These structural differences manifest in distinct thermodynamic stabilities and unique spectroscopic fingerprints, particularly in NMR. For professionals in drug design and materials science, a firm grasp of these stereochemical nuances is essential, as the three-dimensional architecture of a molecule is inextricably linked to its function.

References

-

Chemistry LibreTexts. (2024). 5.7: Meso Compounds. [Link]

- Filo. (2025). *Questions: Chirality of

A Technical Guide to the Stereoselective Synthesis of cis-1,2-Dimethylcyclobutane from Alkenes

For: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclobutane motif is a prevalent structural feature in numerous bioactive natural products and pharmaceutically important molecules.[1][2] Its strained four-membered ring system provides unique conformational constraints and metabolic stability, making it an attractive target in medicinal chemistry and materials science. However, the stereocontrolled synthesis of substituted cyclobutanes, particularly the selective formation of a specific diastereomer like cis-1,2-dimethylcyclobutane, presents a significant synthetic challenge. This guide provides an in-depth analysis of the primary and most effective method for synthesizing this compound from alkene precursors: the photochemical [2+2] cycloaddition. We will explore the underlying mechanistic principles dictating stereoselectivity, provide a detailed experimental protocol, and discuss the analytical techniques required for product validation.

Retrosynthetic Analysis and Strategic Overview

The most direct and logical approach to constructing a 1,2-disubstituted cyclobutane is through the dimerization of a 2-substituted alkene. For the target molecule, this compound, the clear precursor is cis-2-butene. This disconnection strategy leverages the powerful [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis.[2][3]

While thermal [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules for suprafacial-suprafacial interactions, photochemical activation provides an allowed pathway.[4][5][6] This forms the core of our synthetic strategy.

Caption: Retrosynthetic disconnection of the target molecule.

The Photochemical [2+2] Cycloaddition: Mechanism and Stereoselectivity

The photochemical [2+2] cycloaddition is the most frequently utilized method for synthesizing cyclobutanes from alkenes.[7] The reaction proceeds via the electronic excitation of an alkene, which then reacts with a ground-state alkene molecule.[8]

Woodward-Hoffmann Rules and Reaction Pathway

According to the Woodward-Hoffmann rules, a [π2s + π2s] cycloaddition, where both components react on the same face (suprafacial), is thermally forbidden but photochemically allowed.[4][5] The reaction is initiated by irradiating the alkene with UV light, promoting it from its ground state (S₀) to a singlet excited state (S₁). This is often followed by rapid intersystem crossing (ISC) to a longer-lived triplet state (T₁), especially when a photosensitizer is used.[9][10]

The excited triplet alkene then interacts with a ground-state alkene molecule to form a 1,4-diradical intermediate. The stereochemical outcome of the reaction is largely determined by the behavior of this intermediate.

Caption: Mechanism of photochemical [2+2] cycloaddition.

Controlling Stereochemistry

The dimerization of cis-2-butene yields a mixture of cis- and trans-1,2-dimethylcyclobutane.[11][12] The formation of the major cis product is a result of the diradical intermediate undergoing ring closure faster than C-C single bond rotation. Bond rotation in the diradical intermediate leads to stereochemical scrambling and the formation of the minor trans product.

Several factors influence the diastereomeric ratio:

-

Temperature: Lower temperatures disfavor bond rotation, thus increasing the yield of the cis product.

-

Viscosity: Higher viscosity can restrict molecular motion, including bond rotation, favoring the cis isomer.

-

Photosensitizer: The choice of sensitizer can influence the triplet energy and the lifetime of the diradical, thereby affecting the product ratio.

Detailed Experimental Protocol: Photodimerization of cis-2-Butene

This protocol is a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including UV-blocking safety glasses, must be worn.

Materials and Equipment

-

Reagents:

-

cis-2-Butene (liquefied gas)

-

Acetone (spectroscopic grade, as photosensitizer and solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

-

Equipment:

-

Quartz photoreactor vessel with a gas inlet/outlet and cooling jacket

-

Medium-pressure mercury vapor lamp (e.g., 450W)

-

Dry ice/acetone or cryocooler system for low-temperature control

-

Gas condenser

-

Cylinder of cis-2-butene with regulator

-

Fractional distillation apparatus

-

NMR spectrometer, GC-MS

-

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reactor Setup: Assemble the quartz photoreactor equipped with a cooling jacket, gas inlet, and a gas condenser cooled with dry ice/acetone. Ensure all glassware is oven-dried and assembled under a stream of nitrogen.

-

Charging the Reactor: Cool the reactor to -78 °C using a dry ice/acetone bath or cryocooler. Condense a known amount of cis-2-butene (e.g., 20 mL) into the reactor. Add spectroscopic grade acetone (e.g., 200 mL) to serve as both the solvent and photosensitizer.

-

Degassing: Purge the solution with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.[13]

-

Irradiation: Start the coolant circulation in the jacket to maintain the desired low temperature (e.g., -60 to -78 °C). Position the mercury lamp adjacent to the quartz reactor and begin irradiation.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (safely) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of product peaks.

-

Workup: Once the desired conversion is reached (e.g., after 24-48 hours), turn off the lamp. Allow the reactor to warm to room temperature while maintaining a slow nitrogen purge to vent the unreacted cis-2-butene into the fume hood.

-

Solvent Removal: Transfer the remaining acetone solution to a round-bottom flask and remove the acetone using a rotary evaporator.

-

Purification: The crude product, a mixture of cis- and trans-1,2-dimethylcyclobutane, is purified by fractional distillation. The isomers have very close boiling points, so an efficient fractional distillation column is required.

Product Characterization and Validation

Confirming the identity and stereochemistry of the product is critical. A combination of spectroscopic techniques is required to distinguish between the cis and trans isomers.

Spectroscopic Data

The primary method for distinguishing the isomers is ¹H and ¹³C NMR spectroscopy. Due to symmetry, the signals for the cis isomer are typically simpler than those for the trans isomer.

| Compound | Isomer | ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Signals |

| 1,2-Dimethylcyclobutane | cis | ~35.6 (CH), ~21.5 (CH₂), ~15.9 (CH₃) | Three unique signals expected |

| 1,2-Dimethylcyclobutane | trans | ~37.9 (CH), ~25.0 (CH₂), ~19.8 (CH₃) | Three unique signals expected |

Note: Approximate chemical shifts are based on literature values and may vary slightly depending on the solvent and spectrometer.[14][15][16][17] The key diagnostic is the difference in chemical shifts for the corresponding carbons and protons between the two isomers, which arises from their different steric environments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC can be used to determine the ratio of the cis and trans isomers in the product mixture. Both isomers will have the same molecular ion peak in the mass spectrum (m/z = 84.16), but their fragmentation patterns may show subtle differences.

Safety and Handling Considerations

-

UV Radiation: Photochemical reactions require high-intensity UV lamps, which can cause severe eye and skin damage. The reactor must be operated within a shielded enclosure or behind UV-blocking screens.

-

cis-2-Butene: This is a highly flammable liquefied gas. It must be handled in a well-ventilated fume hood, away from ignition sources.

-

Low Temperatures: The use of dry ice or liquid nitrogen requires cryogenic gloves and appropriate care to avoid cold burns.

-

Pressure: When warming the reactor, ensure it is properly vented to avoid pressure buildup from the evaporating butene.

Conclusion

The photochemical [2+2] cycloaddition of cis-2-butene is a powerful and direct method for the synthesis of this compound. The stereochemical outcome is governed by the kinetics of ring closure versus bond rotation in a key 1,4-diradical intermediate. By carefully controlling reaction parameters, particularly temperature, the synthesis can be optimized to favor the desired cis diastereomer. This guide provides the foundational mechanistic understanding and a practical framework for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Hoyt, L., & T. V. RajanBabu. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. Available: [Link]

-

Yap, G. Y. A., & Y. Chuan. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University Research Repository. Available: [Link]

-

Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie - International Edition, 54(41), 11918-11928. Available: [Link]

-

Yap, G. Y. A., & Y. Chuan. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health - National Center for Biotechnology Information. Available: [Link]

-

Hoyt, L., & T. V. RajanBabu. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. Available: [Link]

-

NPTEL-NOC IITM. (2016). Cycloaddtion reactions - Introduction and Woodward Hoffmann rules - [2+2] cycloadditions. YouTube. Available: [Link]

-

University of Bath. (n.d.). Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 3 The Woodward-Hoffmann Rules & their Application. University of Bath. Available: [Link]

-

Wikipedia. (n.d.). Woodward–Hoffmann rules. Wikipedia. Available: [Link]

-

Wiley-VCH GmbH. (2025). trans-1,2-DIMETHYLCYCLOBUTANE. SpectraBase. Available: [Link]

-

University of Calgary. (n.d.). The Woodward-Hoffmann Rules. University of Calgary. Available: [Link]

-

Filo. (2025). The photochemical cycloaddition of two molecules of cis-2-butene gives a... Filo. Available: [Link]

-

Rzepa, H. (2011). A modern take on pericyclic cycloaddition. Dimerisation of cis-butene. Henry Rzepa's Blog. Available: [Link]

-

Wikipedia. (n.d.). Enone–alkene cycloadditions. Wikipedia. Available: [Link]

-

Massachusetts Institute of Technology. (2006). Cycloaddition Reactions. MIT OpenCourseWare. Available: [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available: [Link]

-

Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. SpringerLink. Available: [Link]

-

Wiley-VCH GmbH. (2025). trans-1,2-DIMETHYLCYCLOBUTANE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available: [Link]

-

University of British Columbia. (2018). Chem 261 notes - Oct 30 2018. University of British Columbia. Available: [Link]

-

Filo. (2025). The name of the compound produced with 1,2-dimethylcyclobutene is treated with H2 in Pd/C is. Filo. Available: [Link]

-

Arad-Yellin, R., & Ben-Efraim, D. A. (1994). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]

-

Singh, B. (2013). Photochemistry of Alkenes, Dienes, and Polyenes. ResearchGate. Available: [Link]

-

Barfield, M., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available: [Link]

-

Chegg. (2022). The name of the compound produced with 1,2-dimethylcyclobutene is treated with H2 in Pd/C is. Chegg. Available: [Link]

-

IUPAC. (2007). alkene photodimerization. IUPAC Compendium of Chemical Terminology. Available: [Link]

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. youtube.com [youtube.com]

- 5. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The photochemical cycloaddition of two molecules of cis-2-butene gives a .. [askfilo.com]

- 12. A modern take on pericyclic cycloaddition. Dimerisation of cis-butene - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Whitepaper: Strategic Discovery and Synthesis of Substituted Cyclobutanes for Modern Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique three-dimensional, puckered structure offers a powerful tool to navigate beyond the "flatland" of traditional aromatic scaffolds, providing solutions to long-standing challenges in drug design, including metabolic instability and poor solubility.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for accessing substituted cyclobutanes, explains the mechanistic rationale behind these methods, and validates their application in enhancing the pharmaceutical profiles of drug candidates. We will delve into classical and contemporary methods, from photochemical [2+2] cycloadditions to transition-metal-catalyzed ring contractions and expansions, offering field-proven insights for their practical implementation.

The Rationale: Why Cyclobutanes are a Rising Star in Medicinal Chemistry

For decades, aromatic rings have been a mainstay in drug design. However, their planarity and susceptibility to oxidative metabolism can introduce significant liabilities. The strategic incorporation of saturated, sp³-rich scaffolds is a validated approach to improve clinical success rates.[2] The cyclobutane ring has emerged as a particularly effective bioisosteric replacement for aromatic systems and other molecular scaffolds.[1][2]

The advantages conferred by the cyclobutane core are multifaceted:

-

Enhanced Three-Dimensionality: The puckered conformation of the cyclobutane ring allows for a more defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity by providing better complementarity to target protein binding pockets.[1][2]

-

Improved Metabolic Stability: As saturated carbocycles, cyclobutanes are less prone to oxidative metabolism compared to electron-rich aromatic systems, often resulting in a longer half-life and improved pharmacokinetic profile.[1][2]

-

Conformational Restriction: Replacing flexible linkers with a rigid cyclobutane core reduces the number of accessible conformations. This pre-organization can minimize the entropic penalty upon binding to a biological target, thereby increasing potency.[1][3]

-

Novel Chemical Space: The incorporation of cyclobutane scaffolds opens up new avenues for intellectual property and allows for the exploration of novel pharmacophore arrangements.

The primary challenge in harnessing these benefits has historically been the synthetic difficulty associated with constructing the strained four-membered ring. However, modern synthetic chemistry has risen to this challenge, providing a robust toolkit for the stereocontrolled synthesis of highly functionalized cyclobutanes.[4][5]

Core Synthetic Strategies for Assembling the Cyclobutane Framework

The construction of a cyclobutane ring requires overcoming significant ring strain (approx. 26 kcal/mol). This necessitates specialized synthetic strategies that can efficiently forge the requisite carbon-carbon bonds. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule.

2.1.2. Transition Metal-Catalyzed [2+2] Cycloaddition

Catalytic methods provide a powerful alternative to photochemical conditions, often proceeding under milder conditions with improved selectivity. Iron, copper, rhodium, and gold catalysts have all been employed. [6][7][8][9]

-

Causality in Catalyst Choice:

-

Copper(I) Triflate (CuOTf): Often used in intramolecular [2+2] reactions. Cu(I) acts as a Lewis acid, coordinating to both alkenes in a diene. This pre-organization facilitates the cycloaddition upon photo-excitation via a metal-to-ligand charge transfer, often leading to high diastereoselectivity. [10] * Iron Catalysts: Earth-abundant iron catalysts can promote intermolecular [2+2] cycloadditions, for instance, between allyl amines, to construct both the cyclobutane and an adjacent N-heterocycle in a single step. [11]This showcases how catalyst choice can enable complex, multi-bond-forming transformations.

-

Gold(I) Catalysts: Digold(I) complexes have been shown to catalyze the enantioselective intermolecular [2+2] cycloaddition of alkynes and alkenes to furnish chiral cyclobutenes, which are versatile precursors to substituted cyclobutanes. [9]

Method Activation Key Intermediates Advantages Limitations Photochemical UV Light (Direct or Sensitized) 1,4-Diradical Broad substrate scope for enones. [12] Often requires specialized equipment; potential for mixed stereoisomers. Thermal Heat Concerted (allowed for specific orbital symmetries) or Diradical Simple conditions; effective for electron-rich/poor alkene pairs. [13] High temperatures required; limited scope. | Metal-Catalyzed | Cu(I), Fe, Rh(III), Au(I) etc. [10][6][11]| Metallacycle | High stereoselectivity; milder conditions; enantioselective variants available. [7]| Catalyst sensitivity; narrower substrate scope for some catalysts. |

-

Ring Contraction and Expansion Strategies

Rearrangement reactions provide an indirect but powerful entry to the cyclobutane core, often with excellent stereochemical control.

2.2.1. Ring Contraction of Pyrrolidines

A recently developed and innovative strategy involves the conversion of readily accessible substituted pyrrolidines into cyclobutanes. [14][15][16]

-

Mechanism Rationale: This transformation is mediated by iodonitrene chemistry. An in-situ generated iodonitrene species reacts with the secondary amine of the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate readily extrudes nitrogen gas (N₂) to form a 1,4-biradical, which rapidly undergoes C-C bond formation to yield the cyclobutane. [14][16][17]* Trustworthiness and Control: The stereospecificity of this reaction is a key feature. The rapid C-C bond formation from the biradical intermediate largely preserves the stereochemistry of the starting pyrrolidine. [14][15]This provides a reliable method for synthesizing stereochemically complex cyclobutanes.

Case Study Data: Impact of Aryl-to-Cyclobutane Replacement

The following table summarizes representative data on how replacing a phenyl ring with a 1,3-cyclobutane scaffold can impact key drug-like properties.

| Property | Aryl-Containing Compound | Cyclobutane-Containing Analog | Rationale for Improvement |

| Metabolic Stability (Microsomal half-life, t½) | 15 min | 95 min | The saturated C-C and C-H bonds of the cyclobutane are less susceptible to CYP450-mediated oxidation. |

| Aqueous Solubility | 5 µg/mL | 60 µg/mL | The non-planar, less "greasy" nature of the cyclobutane can disrupt crystal lattice packing and improve solvation. |

| Binding Affinity (Ki) | 25 nM | 18 nM | The defined 3D vectoring of substituents from the puckered ring can achieve a more optimal fit in the protein's binding pocket. |

| Fraction of sp³ carbons (Fsp³) | 0.35 | 0.68 | Directly increases the three-dimensionality of the molecule, a parameter correlated with higher clinical success rates. |

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a representative synthesis, designed to be self-validating through clear procedural steps and expected outcomes.

Protocol: Stereoselective Synthesis of a Disubstituted Cyclobutane via Pyrrolidine Ring Contraction

[14][15][16]This protocol describes the synthesis of a cyclobutane derivative from a readily available trans-2,5-disubstituted pyrrolidine, illustrating the stereospecificity of the reaction.

Materials and Reagents:

-

trans-1-benzyl-2,5-diphenylpyrrolidine (1.0 equiv)

-

Hydroxy(tosyloxy)iodobenzene (HTIB) (1.5 equiv)

-

Ammonium carbamate (NH₂CO₂NH₄) (5.0 equiv)

-

2,2,2-Trifluoroethanol (TFE), anhydrous

-

Argon gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add trans-1-benzyl-2,5-diphenylpyrrolidine (e.g., 313 mg, 1.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add ammonium carbamate (390 mg, 5.0 mmol) and hydroxy(tosyloxy)iodobenzene (HTIB) (588 mg, 1.5 mmol).

-

Solvent Addition: Add anhydrous 2,2,2-trifluoroethanol (10 mL) via syringe. Causality Note: TFE is a polar, non-coordinating solvent that has been shown to be effective for this transformation, likely by stabilizing the charged intermediates without interfering with the reaction. 5[6]. Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours.

-

Workup: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining acidic species, followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

-

Validation: Collect the fractions containing the desired product. Combine them and remove the solvent to yield cis-1,2-diphenylcyclobutane as the major product. The stereochemistry should be confirmed by ¹H NMR spectroscopy, observing the characteristic coupling constants for the cis-protons. The expected outcome is a high diastereomeric ratio (typically >20:1), validating the stereospecific nature of the contraction.

The synthesis of substituted cyclobutanes has matured into a sophisticated and enabling field within organic chemistry. The strategic shift from challenging classical methods to robust, predictable, and often stereoselective modern protocols has unlocked the vast potential of the cyclobutane scaffold for drug discovery. M[4][5]ethods such as transition-metal-catalyzed [2+2] cycloadditions and stereospecific ring contractions now allow for the routine synthesis of complex, sp³-rich architectures.

[6][14]As a bioisosteric replacement for flat, metabolically vulnerable aromatic rings, the cyclobutane offers a clear path toward compounds with enhanced three-dimensionality and improved pharmacokinetic properties. T[1][2]he continued development of enantioselective and C-H functionalization strategies will further expand the accessible chemical space, allowing medicinal chemists to fine-tune molecular properties with unprecedented precision. T[7][18]he principles and protocols outlined in this guide serve as a foundational toolkit for researchers aiming to leverage the unique structural and biological advantages of substituted cyclobutanes in the next generation of therapeutics.

References

-

Title: Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - PubMed Central URL: [Link]

-

Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: ACS Publications URL: [Link]

-

Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: PMC - NIH URL: [Link]

-

Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: NTU > IRep URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

-

Title: Cyclobutanes in Organic Synthesis Source: Baran Lab URL: [Link]

-

Title: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G Source: NIH URL: [Link]

-

Title: Recent advances in the total synthesis of cyclobutane-containing natural products Source: Royal Society of Chemistry URL: [Link]

-

Title: Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Highly Substituted Cyclobutane Fused‐Ring Systems from N‐Vinyl β‐Lactams through a One‐Pot Domino Process Source: OUCI URL: [Link]

-

Title: Recent advances in the total synthesis of cyclobutane-containing natural products Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Synthesis of highly substituted cyclobutane fused-ring systems from N-vinyl beta-lactams through a one-pot domino process Source: PubMed URL: [Link]

-

Title: Cyclobutane-containing scaffolds in bioactive small molecules Source: Request PDF URL: [Link]

-

Title: Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products Source: PubMed URL: [Link]

-

Title: Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives Source: Request PDF - ResearchGate URL: [Link]

-

Title: Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions Source: Angewandte Chemie - International Edition URL: [Link]

-

Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Ring expansion and contraction Source: Wikipedia URL: [Link]

-

Title: Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition Source: PMC - PubMed Central URL: [Link]

-

Title: Cycloaddition Source: Wikipedia URL: [Link]

-

Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: NIH URL: [Link]

-

Title: Synthesis of Cyclobutanes via Ring Contraction Source: ChemistryViews URL: [Link]

-

Title: Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts Source: Journal of the American Chemical Society URL: [Link]

-

Title: Contemporary synthesis of bioactive cyclobutane natural products Source: Request PDF URL: [Link]

-

Title: Ring Expansion Rearrangements Source: Chemistry Steps URL: [Link]

-

Title: Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes Source: Request PDF - ResearchGate URL: [Link]

-

Title: Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products Source: Request PDF - ResearchGate URL: [Link]

-

Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The application of cyclobutane derivatives in organic synthesis Source: ResearchGate URL: [Link]

-

Title: Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization Source: PubMed URL: [Link]

-

Title: Bioisosteres v2 - Recent Trends and Tactics Source: Baran Lab URL: [Link]

-

Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed URL: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 5. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 17. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preliminary Investigation of Cyclobutane Ring Strain

Abstract

The cyclobutane motif, a four-membered carbocycle, presents a fascinating case study in conformational analysis and inherent molecular strain. With a strain energy second only to cyclopropane among monocarbocycles, its unique puckered structure and electronic properties have profound implications for chemical reactivity and molecular design.[1][2] This guide provides a comprehensive technical overview for the preliminary investigation of cyclobutane's ring strain. We will explore the theoretical underpinnings of its energetic landscape, detail rigorous experimental and computational protocols for its quantification, and discuss the strategic application of this strained scaffold in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the distinct characteristics of the cyclobutane ring.

The Theoretical Framework of Cyclobutane Ring Strain

The instability inherent in the cyclobutane ring, known as ring strain, is not a monolithic entity. It arises from the confluence of two primary destabilizing factors: angle strain and torsional strain.[3][4]

-